molecular formula C13H27NOSn B14133636 Stannane, cyanatotributyl- CAS No. 4027-17-2

Stannane, cyanatotributyl-

Cat. No.: B14133636
CAS No.: 4027-17-2
M. Wt: 332.07 g/mol
InChI Key: LLDUEXYZJWDSJM-UHFFFAOYSA-M
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Description

Stannane, cyanatotributyl-, also known as tributylcyanostannane, is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and one cyanato group. Organotin compounds are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, cyanatotributyl- typically involves the reaction of tributyltin hydride with cyanogen bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

Bu3SnH+BrCNBu3SnCN+HBr\text{Bu}_3\text{SnH} + \text{BrCN} \rightarrow \text{Bu}_3\text{SnCN} + \text{HBr} Bu3​SnH+BrCN→Bu3​SnCN+HBr

In this reaction, tributyltin hydride (Bu₃SnH) reacts with cyanogen bromide (BrCN) to form tributylcyanostannane (Bu₃SnCN) and hydrogen bromide (HBr) as a byproduct.

Industrial Production Methods

Industrial production of stannane, cyanatotributyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Stannane, cyanatotributyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The cyanato group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can replace the cyanato group under appropriate conditions.

Major Products

    Oxidation: Tin oxides (e.g., SnO₂)

    Reduction: Reduced tin species

    Substitution: Various substituted organotin compounds

Scientific Research Applications

Stannane, cyanatotributyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of stannane, cyanatotributyl- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The tin atom can form stable complexes with other molecules, facilitating reactions such as radical formation and substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin hydride (Bu₃SnH)
  • Tributyltin chloride (Bu₃SnCl)
  • Tributyltin oxide (Bu₃Sn₂O)

Uniqueness

Stannane, cyanatotributyl- is unique due to the presence of the cyanato group, which imparts distinct reactivity compared to other tributyltin compounds. This makes it particularly useful in specific synthetic applications where the cyanato group can participate in further transformations.

Properties

CAS No.

4027-17-2

Molecular Formula

C13H27NOSn

Molecular Weight

332.07 g/mol

IUPAC Name

tributylstannyl cyanate

InChI

InChI=1S/3C4H9.CHNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;3H;/q;;;;+1/p-1

InChI Key

LLDUEXYZJWDSJM-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC#N

Origin of Product

United States

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